6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
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Description
“6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline” is a complex organic compound. It has a molecular formula of C10H10BrClFN . The compound is a derivative of tetrahydroisoquinoline, a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring .
Synthesis Analysis
The synthesis of such compounds often involves cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . Protodeboronation of pinacol boronic esters using a radical approach has also been reported .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring. The molecule is further substituted with bromo, chloro, fluoro, and methyl groups at positions 6, 5, 8, and 3 respectively .Chemical Reactions Analysis
The compound, being a derivative of tetrahydroisoquinoline, can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . Other potential reactions include oxidations, aminations, halogenations, and various CC-bond-forming reactions such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis
The compound is a solid or liquid that can range in color from white to yellow to brown or gray . Its molecular weight is 278.548 Da .Scientific Research Applications
Synthesis and Chemical Modifications
Compounds structurally related to 6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline have been utilized in the synthesis of various derivatives for potential medicinal applications. The process chemistry laboratories have improved synthetic routes for key intermediates in drug discoveries by introducing telescoping processes, leading to increased yields and purity, which is crucial for the quick supply of compounds to medicinal laboratories (Nishimura & Saitoh, 2016). Moreover, halogenated tetrahydroisoquinolines have been explored for their crystal structure and molecular conformation, with studies indicating significant differences in the packing of molecules in the lattice based on the type of halogen substitution (Choudhury, Nagarajan, & Row, 2003).
Crystal Engineering and Material Science
Halogenated isoquinolines have also played a role in crystal engineering and material science. For instance, the study of packing features in fluorine substituted isoquinolines provides insights into the influence of organic fluorine in crystal packing and the formation of intermolecular interactions, which is valuable for designing materials with specific properties (Choudhury & Row, 2006).
Photophysical Properties and Applications
Furthermore, halogen-substituted quinolines have been investigated for their photophysical properties. New fluorescent quinolinium dyes, derived from halogenated quinolines, exhibit broad pH range fluorescence and have been applied in nanoparticle sizing, demonstrating the utility of these compounds in analytical chemistry and materials science (Geddes, Apperson, & Birch, 2000).
Properties
IUPAC Name |
6-bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClFN/c1-5-2-6-7(4-14-5)9(13)3-8(11)10(6)12/h3,5,14H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTAHWINGTTWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C(=CC(=C2Cl)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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